1-(1-Methyl-1H-pyrazolo[4,3-B]pyridin-6-YL)methanamine
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Overview
Description
1-(1-Methyl-1H-pyrazolo[4,3-B]pyridin-6-YL)methanamine is a heterocyclic compound that belongs to the family of pyrazolopyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methyl-1H-pyrazolo[4,3-B]pyridin-6-YL)methanamine typically involves the formation of the pyrazolopyridine core followed by functionalization at specific positions. One common method involves the cyclization of a preformed pyrazole with a pyridine derivative under acidic conditions . The reaction conditions often include the use of glacial acetic acid as a solvent and heating to reflux temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-(1-Methyl-1H-pyrazolo[4,3-B]pyridin-6-YL)methanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a nitro derivative, while reduction can produce a corresponding amine .
Scientific Research Applications
1-(1-Methyl-1H-pyrazolo[4,3-B]pyridin-6-YL)methanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.
Industry: Used in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism of action of 1-(1-Methyl-1H-pyrazolo[4,3-B]pyridin-6-YL)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This compound may also modulate signaling pathways by interacting with receptors on the cell surface .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Another member of the pyrazolopyridine family with similar biological activities.
2H-Pyrazolo[3,4-b]pyridine: An isomer with different substitution patterns and biological properties.
Uniqueness
1-(1-Methyl-1H-pyrazolo[4,3-B]pyridin-6-YL)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H10N4 |
---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
(1-methylpyrazolo[4,3-b]pyridin-6-yl)methanamine |
InChI |
InChI=1S/C8H10N4/c1-12-8-2-6(3-9)4-10-7(8)5-11-12/h2,4-5H,3,9H2,1H3 |
InChI Key |
WLNHTOKNVLVRTG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)N=CC(=C2)CN |
Origin of Product |
United States |
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